molecular formula C9H18N2O2 B1426862 Methyl 3-(1-aminoethyl)piperidine-1-carboxylate CAS No. 1341597-07-6

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate

Cat. No.: B1426862
CAS No.: 1341597-07-6
M. Wt: 186.25 g/mol
InChI Key: CXNJKIHUDPWFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is a compound that has been synthesized for research purposes Similar compounds have been found to interact with the trace amine-associated receptor 1 (taar1) .

Mode of Action

Compounds that target taar1 typically act as agonists, binding to the receptor and activating it . This activation can lead to various downstream effects, depending on the specific cellular context.

Biochemical Pathways

Taar1 is known to be involved in the regulation of monoaminergic systems in the brain . Therefore, it is possible that activation of TAAR1 by this compound could affect these systems, potentially influencing neurotransmission and other neural processes.

Pharmacokinetics

The compound is known to be a liquid at room temperature , which could influence its absorption and distribution

Result of Action

Activation of taar1 can have various effects, including modulation of neurotransmission and neural activity . The specific effects of this compound would likely depend on the specific context in which it is used.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can all impact how a compound behaves. For this compound, it is known to be stable at room temperature . .

Biological Activity

Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring, an aminoethyl side chain, and a carboxylate group, which contribute to its pharmacological properties. Research indicates that such compounds may interact with various biological targets, influencing cellular processes and potentially leading to therapeutic applications.

  • Molecular Formula : C₉H₁₄N₂O₂
  • Molar Mass : 174.22 g/mol
  • Structure : The compound consists of a piperidine ring substituted with an aminoethyl group and a methyl ester.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may function as a ligand, modulating receptor activity and influencing downstream signaling pathways. This can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Binding : It has been studied for its potential binding affinity to neurotransmitter receptors, which could affect neurotransmission and related physiological processes.

Anticancer Activity

Research has demonstrated that piperidine derivatives, including this compound, exhibit anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cells, suggesting it may be effective against specific tumor types:

Study Cell Line Effect Reference
1FaDu (hypopharyngeal)Increased cytotoxicity compared to bleomycin
2Various cancer linesInduction of apoptosis and cell cycle arrest

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects through modulation of neurotransmitter systems. Its interaction with cholinergic pathways may provide benefits in neurodegenerative conditions:

Target Activity Reference
Cholinergic ReceptorsModulation of receptor activity
Neurotransmitter Uptake InhibitionPotential for neuroprotective effects

Case Studies

  • Anticancer Efficacy in Preclinical Models
    • A study evaluated the compound's efficacy against colorectal cancer cells. Results indicated that it significantly inhibited cell proliferation and induced apoptosis.
  • Neuropharmacological Assessment
    • In vitro studies demonstrated that this compound modulated neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.

Properties

IUPAC Name

methyl 3-(1-aminoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-7(10)8-4-3-5-11(6-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNJKIHUDPWFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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